silane CAS No. 226986-87-4](/img/structure/B14244348.png)
Dichloro[(3S)-3,7-dimethyloctyl](3-methylbutyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(3S)-3,7-dimethyloctylsilane is an organosilicon compound characterized by the presence of two chlorine atoms attached to a silicon atom, which is further bonded to a (3S)-3,7-dimethyloctyl group and a 3-methylbutyl group
Méthodes De Préparation
The synthesis of Dichloro(3S)-3,7-dimethyloctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. Common catalysts for this reaction include chloroplatinic acid and other platinum complexes. The reaction is usually carried out at room temperature, and the yield can be optimized by adjusting the molar ratios of the reactants and the reaction conditions .
Analyse Des Réactions Chimiques
Dichloro(3S)-3,7-dimethyloctylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols, amines, or thiols, leading to the formation of siloxanes, silanes, or other organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid. This reaction is often catalyzed by acids or bases.
Applications De Recherche Scientifique
Dichloro(3S)-3,7-dimethyloctylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery or tissue engineering.
Mécanisme D'action
The mechanism of action of Dichloro(3S)-3,7-dimethyloctylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound acts as a central hub, facilitating the formation of stable, cross-linked networks. These networks enhance the mechanical strength and thermal stability of the materials in which the compound is used .
Comparaison Avec Des Composés Similaires
Dichloro(3S)-3,7-dimethyloctylsilane can be compared with other chlorosilanes such as:
Dichlorodimethylsilane: Similar in reactivity but differs in the organic groups attached to the silicon atom.
Trichlorosilane: Contains three chlorine atoms and is used primarily in the semiconductor industry.
Methyltrichlorosilane: Used in the production of silicone polymers and has different reactivity due to the presence of a methyl group.
These comparisons highlight the unique structural features and reactivity of Dichloro(3S)-3,7-dimethyloctylsilane, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
226986-87-4 |
|---|---|
Formule moléculaire |
C15H32Cl2Si |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
dichloro-[(3S)-3,7-dimethyloctyl]-(3-methylbutyl)silane |
InChI |
InChI=1S/C15H32Cl2Si/c1-13(2)7-6-8-15(5)10-12-18(16,17)11-9-14(3)4/h13-15H,6-12H2,1-5H3/t15-/m0/s1 |
Clé InChI |
BFIZOHXTOFVJIT-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](CCCC(C)C)CC[Si](CCC(C)C)(Cl)Cl |
SMILES canonique |
CC(C)CCCC(C)CC[Si](CCC(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


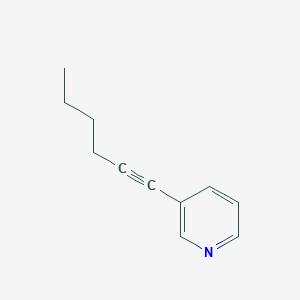
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

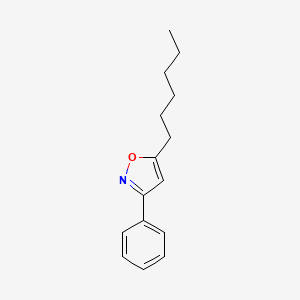

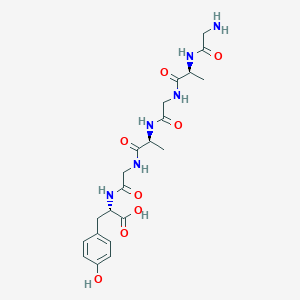
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

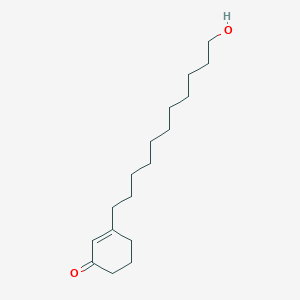
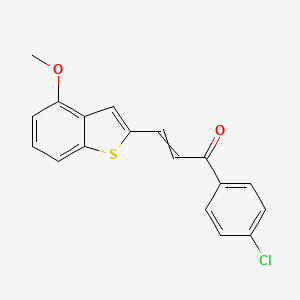
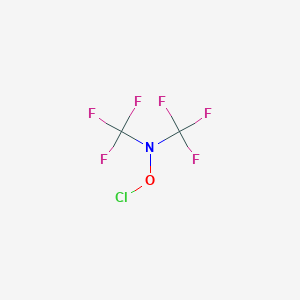
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
